molecular formula C17H15BrN2O3 B11319845 5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide

5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide

Cat. No.: B11319845
M. Wt: 375.2 g/mol
InChI Key: UNZHFBFUIMJUBM-UHFFFAOYSA-N
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Description

5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of bacterial or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide include other furan derivatives such as:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15BrN2O3/c1-2-10-22-13-6-5-12(11-4-3-9-19-16(11)13)20-17(21)14-7-8-15(18)23-14/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

UNZHFBFUIMJUBM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(O3)Br)C=CC=N2

Origin of Product

United States

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